molecular formula C15H16O6S B11051010 ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate

Cat. No.: B11051010
M. Wt: 324.4 g/mol
InChI Key: FUFZXCAKMMKACP-UHFFFAOYSA-N
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Description

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate is a complex organic compound characterized by the presence of a pyran ring, a thiophene ring, and various functional groups including hydroxyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with a pyran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group

Properties

Molecular Formula

C15H16O6S

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C15H16O6S/c1-2-20-13(18)6-11(9-3-4-22-8-9)15-14(19)12(17)5-10(7-16)21-15/h3-5,8,11,16,19H,2,6-7H2,1H3

InChI Key

FUFZXCAKMMKACP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)C2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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